molecular formula C7H5Cl3 B1295339 3,5-Dichlorobenzyl chloride CAS No. 3290-06-0

3,5-Dichlorobenzyl chloride

Cat. No.: B1295339
CAS No.: 3290-06-0
M. Wt: 195.5 g/mol
InChI Key: ZFLRKAMKGYNFPH-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The process involves the reaction of benzyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of benzyl chloride and chlorine gas through a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms, which make the benzyl carbon more susceptible to nucleophilic attack.

    Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield 3,5-dichlorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Nucleophilic Substitution: Products include 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzylamine, and 3,5-dichlorobenzylthiol.

    Oxidation: Major products are 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.

    Reduction: The primary product is 3,5-dichlorotoluene.

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dichlorobenzyl chloride serves as an important intermediate in synthetic organic chemistry. Its synthesis often involves chlorination reactions of benzyl compounds or the reaction of dichlorobenzene derivatives.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various medicinal compounds.

Case Studies

  • Herbicide Development : It has been employed in the synthesis of herbicides through reactions with sulfonamides, which are crucial for agricultural applications. For instance, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is a notable herbicide derived from this compound .
  • Medicinal Chemistry : The compound has been used to synthesize drugs targeting various ailments. For example, derivatives formed from this compound have shown efficacy in treating headaches and other conditions due to their stable pharmaceutical properties .

Agricultural Applications

In agriculture, this compound is primarily used in the development of pesticides and herbicides.

Pesticide Formulations

  • Plant Growth Regulators : Compounds derived from this compound can promote plant growth and improve crop health when used as benzoylation agents .
  • Insecticides : Its derivatives have been formulated into insecticides that are effective against a variety of pests, enhancing agricultural productivity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products and agriculture.

Toxicity Assessments

Studies have indicated that exposure to high concentrations can lead to skin burns and eye damage . Long-term exposure studies in animal models have shown effects such as liver damage and gastrointestinal irritation at elevated doses .

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

    Benzyl Chloride: Lacks the chlorine substitutions on the benzene ring, making it less reactive towards nucleophiles.

    2,4-Dichlorobenzyl Chloride: Has chlorine atoms at the 2nd and 4th positions, leading to different reactivity and applications.

    3,4-Dichlorobenzyl Chloride: Chlorine atoms are at the 3rd and 4th positions, affecting its chemical behavior and uses.

Uniqueness: 3,5-Dichlorobenzyl chloride is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Biological Activity

3,5-Dichlorobenzyl chloride (DCBC) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of DCBC, synthesizing findings from multiple studies to provide a comprehensive overview.

  • Chemical Formula : C₇H₃Cl₃
  • Molecular Weight : 209.46 g/mol
  • CAS Number : 2905-62-6
  • Melting Point : 24-28 °C
  • Boiling Point : 245 °C
  • Flash Point : 137 °C

1. Antimicrobial Activity

DCBC has been investigated for its antimicrobial properties. Research indicates that compounds derived from DCBC exhibit significant inhibitory effects against various pathogens:

  • Naegleria fowleri : A study demonstrated that derivatives of DCBC showed promising activity against this pathogenic amoeba, with some compounds achieving over 50% inhibition at concentrations around 10 μM. Notably, the presence of chlorine atoms on the aromatic ring enhanced the binding affinity to the target enzyme NfCYP51, indicating a potential lead for therapeutic development against this organism .
CompoundEC50 (μM)Kd (μM)Remarks
4b4.80 ± 0.050.028 ± 0.002Improved potency due to chlorine substitution
5b4.30 ± 0.050.070 ± 0.002Significant antimicrobial activity

2. Synthesis of Bioactive Compounds

DCBC serves as an important intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agricultural sectors:

  • Dichlorobenzamide Derivatives : The reaction of DCBC with arylamines yields dichlorobenzamide derivatives that have been characterized and tested for biological activity. These derivatives have shown potential in developing new pharmaceuticals and agrochemicals .

3. Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological implications of DCBC:

  • Acute Toxicity : Studies have indicated that DCBC exhibits acute toxicity towards aquatic organisms, raising concerns about its environmental impact when used in agricultural applications .
  • Human Health Risks : There are indications that exposure to DCBC may lead to dermal and respiratory effects, as well as potential reproductive toxicity . Further research is needed to fully understand these risks and establish safe exposure levels.

Case Study: Antimicrobial Efficacy Against Naegleria fowleri

A recent study evaluated the efficacy of several compounds derived from DCBC against Naegleria fowleri. The findings revealed that certain derivatives exhibited strong inhibition rates, suggesting their potential as therapeutic agents:

  • Methodology : Compounds were tested in vitro against cultured trophozoites of N. fowleri.
  • Results : Compounds with two chlorine substituents showed significantly improved efficacy compared to non-substituted analogs.

Summary

The biological activity of this compound is multifaceted, with significant implications for antimicrobial therapy and synthetic chemistry. Its role as a precursor for bioactive compounds highlights its importance in drug development and agricultural applications. However, the associated toxicological risks necessitate careful consideration and further research to ensure safe usage.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3,5-Dichlorobenzyl chloride in laboratory settings?

Researchers must use engineering controls (e.g., fume hoods, adequate ventilation) and personal protective equipment (PPE), including nitrile/neoprene gloves, EN 166-compliant goggles, and lab coats . Emergency measures like eyewash stations and safety showers should be accessible. Contaminated gloves must be inspected for breakthrough time and replaced as needed. Inhalation exposure requires immediate fresh air and medical attention .

Q. What synthetic routes are commonly employed for preparing this compound?

A validated four-step synthesis from m-xylene involves:

  • Side-chain chlorination (using Cl₂ or SOCl₂),
  • Ring chlorination (electrophilic substitution),
  • Hydrolysis of intermediates to form carboxylic acid derivatives,
  • Decarbonylation to yield the final product. This method achieves a 63.03% yield (based on m-xylene) and 99.2% purity .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

  • ¹H NMR verifies molecular structure (e.g., aromatic proton splitting patterns) .
  • Gas chromatography (GC) or HPLC assesses purity (≥98% by GC in commercial standards) .
  • Mass spectrometry (electron ionization) provides molecular weight confirmation (e.g., m/z 195.47) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate for synthesizing amino acid derivatives with bioactivity, including HIV protease inhibitors and pesticide precursors .

Q. How should researchers handle and dispose of waste containing this compound?

Waste must be segregated, stored in labeled containers, and processed by certified hazardous waste facilities. Incineration with scrubbing is recommended to avoid environmental release .

Advanced Research Questions

Q. How can chlorination steps in the synthesis of this compound be optimized for yield and purity?

  • Single-factor experiments identify optimal conditions:

  • Temperature control : Ring chlorination at 40–60°C minimizes byproducts.
  • Catalyst selection : FeCl₃ enhances electrophilic substitution efficiency.
  • Reagent stoichiometry : Excess Cl₂ ensures complete side-chain chlorination .
    • Purity enhancement : Recrystallization from non-polar solvents (e.g., hexane) removes residual m-xylene .

Q. How can side reactions be minimized during derivatization into esters or amides?

  • Use 2,6-dichlorobenzyl bromide instead of benzyl chloride to prevent alkylation of sensitive moieties (e.g., pteridine in folic acid derivatives) .
  • Employ iridium catalysts for selective alkylation of tertiary alcohols, reducing ester hydrolysis .

Q. What mechanistic insights explain the decarbonylation step in this compound synthesis?

Decarbonylation proceeds via radical intermediates under thermal or photolytic conditions. Catalysts like Pd/C accelerate CO elimination, with reaction monitoring via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .

Q. What strategies resolve contradictions between theoretical and experimental yields?

  • Mass balance analysis : Track intermediates at each step (e.g., unreacted m-xylene in chlorination).
  • Impurity profiling : GC-MS identifies byproducts (e.g., over-chlorinated isomers) .
  • Reaction kinetic modeling : Adjust residence time in continuous-flow systems to improve selectivity .

Q. How does solvent choice impact the stability of this compound during storage?

  • Polar aprotic solvents (e.g., DCM) reduce hydrolysis.
  • Desiccants (e.g., molecular sieves) prevent moisture-induced degradation.
  • Storage at –20°C under inert gas (N₂/Ar) extends shelf life .

Properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRKAMKGYNFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954554
Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3290-06-0
Record name 3,5-Dichlorobenzyl chloride
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Record name 1,3-Dichloro-5-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-dichloro-5-(chloromethyl)-
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Record name 3,5-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dichlorobenzyl alcohol (Aldrich, 25 g) , thionyl chloride (100 ml) and DMF (0.5 ml) was stirred and refluxed for 4 hours. After cooling the mixture was concentrated in vacuo, the residue was taken up in ether, washed with saturated aqueous NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo to give 3,5-dichlorobenzyl chloride as a light yellow solid, which was used without further purification, 28 g, mp. 32°-36° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 12.5 g of thionyl chloride in 20 ml of chloroform is added dropwise, at RT, to a solution of 14.5 g of 3,5-dichlorobenzyl alcohol in 150 ml of chloroform, followed by heating at 40-50° C. for 8 hours and stirring at RT overnight. The mixture is concentrated under vacuum to give 16 g of the expected product, which is used without further processing.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a stirred solution of 25.0 grams (0.141 mole) of 3,5-dichlorophenylmethanol and 11.4 mL (0.141 mole) of pyridine in 200 mL of chloroform was cooled to 5° C., and 15.9 mL (0.218 mole) of thionyl chloride was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. After this time, the reaction mixture was poured into 300 mL of water, and the mixture was extracted with 600 mL of diethyl ether. The ether solution was washed with 70 mL of an aqueous 6N hydrochloric acid solution, and then it was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 25.6 grams of 3,5-dichlorophenylmethyl chloride, bp 95°-100° C./0.1 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dichlorobenzyl chloride
3,5-Dichlorobenzyl chloride
3,5-Dichlorobenzyl chloride
3,5-Dichlorobenzyl chloride
3,5-Dichlorobenzyl chloride
3,5-Dichlorobenzyl chloride

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